molecular formula C25H21N3O7 B2679961 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate CAS No. 361159-14-0

2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate

Cat. No.: B2679961
CAS No.: 361159-14-0
M. Wt: 475.457
InChI Key: LWTYWGXNNLQYRC-UHFFFAOYSA-N
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Description

This compound features a 1,8-naphthalimide core substituted with a morpholino group at the 6-position and a 3-nitrobenzoate ester at the 2-position. The 3-nitrobenzoate ester introduces electron-withdrawing characteristics, which may modulate solubility, reactivity, and intermolecular interactions. Applications of such derivatives span fluorescent probes, antiscalants, and bioactive agents, depending on substituents .

Properties

IUPAC Name

2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O7/c29-23-19-6-2-5-18-21(26-9-12-34-13-10-26)8-7-20(22(18)19)24(30)27(23)11-14-35-25(31)16-3-1-4-17(15-16)28(32)33/h1-8,15H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTYWGXNNLQYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoisoquinoline structure.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the benzoisoquinoline core.

    Esterification with 3-Nitrobenzoic Acid: The final step involves esterification, where the benzoisoquinoline-morpholine intermediate reacts with 3-nitrobenzoic acid under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The benzoisoquinoline core can be hydrogenated to form a dihydro derivative.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholino-Substituted Naphthalimides

ADMP-F (Antiscalant Derivative)
  • Structure: Contains a morpholino group and bis-phosphonic acid substituents.
  • Key Differences : Unlike the target compound’s 3-nitrobenzoate ester, ADMP-F has phosphonic acid groups, making it highly water-soluble and effective as an antiscalant.
  • Applications: Used in water treatment to inhibit scale formation via strong chelation with metal ions. The morpholino group contributes to fluorescence, enabling tracking of antiscalant behavior .
Fluorescent Chain Transfer Agent (CTA)
  • Structure: 2-(6-(Dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl-4-cyano-4-(((phenethylthio)carbonothioyl)thio)pentanoate.
  • Key Differences: Replaces morpholino with dimethylamino and includes a polymerizable methacrylate group.
  • Properties: The dimethylamino group enhances fluorescence quantum yield compared to morpholino, but the latter offers better thermal stability in aqueous solutions .

Nitro- and Halogen-Substituted Benzoate Esters

2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-Bromobenzoate
  • Structure : Differs in the benzoate substituent (4-bromo vs. 3-nitro).
  • Reactivity : The bromine atom facilitates nucleophilic aromatic substitution, making this compound a precursor in Suzuki coupling reactions. The 3-nitro group in the target compound may instead direct electrophilic attacks to specific positions .
Methyl 4-(6-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate
  • Structure: Substitutes the ethyl-morpholino group with a methyl ester at the 4-position.
  • Applications : Demonstrates blue fluorescence (λem = 450 nm) compared to the target compound’s green emission (λem ≈ 520 nm), highlighting nitro group positioning effects on fluorescence .

Phosphonylated and Sulfonamide Derivatives

Diethyl Phosphonate-Triazole-Naphthalimide (16b–16d)
  • Structure : Combines a nitro-substituted naphthalimide with triazole-linked phosphonate esters.
  • Properties : Phosphonate groups improve solubility in polar solvents (e.g., logP = 1.2 for 16b vs. 2.8 for the target compound). These derivatives show antitumor activity (IC50 = 8–12 µM against HeLa cells), suggesting the target compound’s nitrobenzoate may offer similar bioactivity if modified .
Sulfamoyl Benzoic Acid Analogs (Compound 4)
  • Structure : Features a sulfamoyl moiety instead of the nitrobenzoate.
  • Binding Affinity: Molecular docking shows sulfamoyl improves binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for non-sulfamoyl analogs). This implies nitrobenzoate’s electron-withdrawing nature may reduce receptor interactions compared to sulfonamides .

Amine-Functionalized Naphthalimides

NI1 and NI2 (Dimethylaminoethylamino and Dimethylaminoethoxy Derivatives)
  • Synthesis : Prepared via nucleophilic substitution of nitro groups in NI0.
  • Fluorescence: NI1 (λem = 540 nm) and NI2 (λem = 530 nm) exhibit red-shifted emission compared to the target compound, attributed to stronger electron-donating amines versus morpholino. Quantum yields are higher (Φ = 0.45–0.50) due to reduced steric hindrance .

Research Findings and Mechanistic Insights

  • Fluorescence Modulation: Morpholino’s electron-donating nature stabilizes excited states, but nitro groups reduce emission intensity. For example, ADMP-F’s fluorescence is quenched in the presence of Ca<sup>2+</sup> ions due to phosphonate-metal interactions, whereas the target compound’s ester group may limit such quenching .
  • Synthetic Flexibility : The nitro group in the target compound’s benzoate allows for further functionalization (e.g., reduction to amine), contrasting with bromo or phosphonate groups that require harsher conditions .
  • Biological Activity: Phosphonylated derivatives exhibit higher cytotoxicity than ester-based compounds, suggesting nitrobenzoate’s role in reducing nonspecific binding .

Biological Activity

The compound 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-nitrobenzoate is a derivative of benzo[de]isoquinoline that has garnered interest in various fields of biological research. Its unique structural features, including a morpholine ring and a nitrobenzoate moiety, suggest potential applications in pharmacology, particularly in anticancer and antimicrobial therapies.

  • IUPAC Name : this compound
  • Molecular Formula : C22H24N2O5
  • Molecular Weight : 396.44 g/mol
  • CAS Number : 423146-25-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and cell receptors. The nitrobenzoate group is known for its role in modulating biological pathways, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby disrupting normal substrate interactions.
  • Antiangiogenic Effects : Similar compounds have exhibited the ability to impair vascular development by affecting endothelial cell migration and proliferation, suggesting that this compound might also possess antiangiogenic properties .

Anticancer Activity

Research indicates that nitrobenzoate-derived compounds can exhibit significant anticancer effects. They have been shown to:

  • Induce apoptosis in cancer cells.
  • Inhibit tumor cell proliferation.
  • Suppress metastasis by interfering with tumor-cell-induced platelet aggregation .

For instance, a study on a related nitrobenzoate compound demonstrated its ability to disrupt VEGF/VEGFR signaling pathways, which are crucial for tumor angiogenesis . This suggests that this compound may similarly impact these pathways.

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. Nitrobenzoate derivatives have shown activity against various pathogens, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in microbes.

Case Studies and Research Findings

StudyFindings
Study on X8 (a nitrobenzoate derivative) Demonstrated antiangiogenic effects through inhibition of endothelial cell mobility and tube formation. Suggested potential for treating angiogenesis-related diseases .
Anticancer Mechanisms Nitrobenzoate compounds have been found to inhibit tubulin polymerization, which is critical for cancer cell division .
Antimicrobial Potential Nitrobenzoate derivatives have shown broad-spectrum activity against bacteria and fungi in vitro .

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